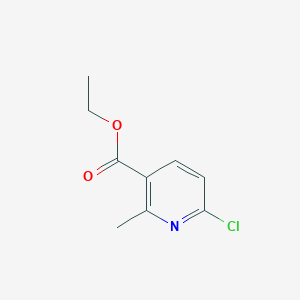

Ethyl 6-chloro-2-methylnicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQYVOKBIGDOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673126 | |

| Record name | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31163-12-9 | |

| Record name | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-chloro-2-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 6-chloro-2-methylnicotinate physical and chemical properties

An In-depth Technical Guide to Ethyl 6-chloro-2-methylnicotinate

Introduction

This compound is a substituted pyridine derivative of significant interest to the pharmaceutical and chemical synthesis industries. As a versatile chemical intermediate, its unique arrangement of functional groups—a reactive chlorine atom, an ester, and a methyl group on a pyridine scaffold—renders it a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic profile, reactivity, and safe handling protocols, designed for researchers, chemists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 31163-12-9 | [1][2][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| IUPAC Name | ethyl 6-chloro-2-methylpyridine-3-carboxylate | |

| Appearance | Solid (predicted, based on similar compounds) | |

| Density | 1.208 g/cm³ | [1] |

| Boiling Point | 254.0 °C at 760 mmHg | [1] |

| Flash Point | 107.4 °C | [1] |

| Melting Point | Not available in public domain literature |

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount in chemical synthesis. While experimental spectra for this specific compound are not widely published, its structure allows for a confident prediction of its spectroscopic profile based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. The predicted chemical shifts (in ppm) in a solvent like CDCl₃ are outlined below. The rationale for these predictions stems from the electronic environment of each nucleus, influenced by the electronegative chlorine atom, the carbonyl group, and the aromatic pyridine ring.

| ¹H NMR (Proton) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | 7.5 - 8.5 | Doublet | 1H | Proton on pyridine ring |

| Aromatic CH | 7.0 - 7.5 | Doublet | 1H | Proton on pyridine ring |

| Ester -OCH₂- | ~4.4 | Quartet | 2H | Methylene of ethyl group |

| Ring -CH₃ | ~2.6 | Singlet | 3H | Methyl group on pyridine ring |

| Ester -CH₃ | ~1.4 | Triplet | 3H | Methyl of ethyl group |

| ¹³C NMR (Carbon) | Predicted δ (ppm) | Assignment |

| Carbonyl C=O | 165 - 170 | Ester carbonyl |

| Aromatic C-Cl | 150 - 155 | Carbon attached to Chlorine |

| Aromatic C | 120 - 150 | Other pyridine ring carbons |

| Ester -OCH₂- | ~62 | Methylene of ethyl group |

| Ring -CH₃ | ~24 | Methyl group on pyridine ring |

| Ester -CH₃ | ~14 | Methyl of ethyl group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium | Aliphatic C-H stretch (methyl, ethyl groups) |

| ~1720-1740 | Strong | C=O stretch (Ester carbonyl) |

| ~1550-1600 | Medium-Strong | C=C and C=N stretches (Pyridine ring) |

| ~1100-1300 | Strong | C-O stretch (Ester) |

| ~700-850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

In a mass spectrum, this compound would exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: an M⁺ peak at m/z ≈ 199.6 and an M+2 peak at m/z ≈ 201.6, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily defined by two reactive sites: the chlorine atom at the 6-position of the pyridine ring and the ethyl ester group.

-

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is electron-deficient, a property that is further enhanced by the electron-withdrawing nature of the ester group. This makes the chlorine atom susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reaction is a cornerstone of its use as a building block, allowing for the introduction of diverse functionalities. For example, it serves as a key intermediate for a class of potent P2Y12 antagonists, which are important antiplatelet therapeutics.[4]

-

Ester Group Transformations: The ethyl ester can undergo standard transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 6-chloro-2-methylnicotinic acid. It can also be converted to amides via aminolysis or reduced to the corresponding primary alcohol.

The following diagram illustrates its role as a versatile intermediate.

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Experimental Steps:

-

Reaction Setup: To a solution of 6-chloro-2-methylnicotinic acid (1.0 equivalent) in absolute ethanol (serving as both solvent and reactant), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) at room temperature with stirring.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is no longer visible.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by flash column chromatography on silica gel or by recrystallization to obtain the final product.

Safety, Handling, and Storage

Proper handling of any chemical intermediate is crucial for laboratory safety. The following guidelines are based on safety data for structurally similar chlorinated pyridine derivatives. [5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses or goggles. [5]Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors. [5][6]* First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. [5][6] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention. [5] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][6]Keep away from incompatible materials.

-

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [5]* Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. [5][6]

Conclusion

This compound is a synthetically valuable intermediate with well-defined physicochemical properties and predictable reactivity. Its utility in the construction of complex pharmaceutical agents, particularly through nucleophilic aromatic substitution, underscores its importance in modern medicinal chemistry. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

- BenchChem. (n.d.). Developing P2Y12 antagonists from ethyl 6-chloro-5-cyano-2-methylnicotinate.

- Chemsrc.com. (2025). This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.

- Fisher Scientific. (2014). SAFETY DATA SHEET for ethyl 6-chloronicotinate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for ethyl chloroacetate.

- Smolecule. (2023). Buy Ethyl 2,4-dichloro-6-methylnicotinate | 86129-63-7.

- Fisher Scientific. (2023). SAFETY DATA SHEET for Ethyl 2,4-dichloro-6-methylnicotinate.

- BLD Pharm. (n.d.). 31163-12-9|this compound.

- BenchChem. (2025). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate.

- AChemBlock. (n.d.). This compound 95% | CAS: 31163-12-9.

Sources

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. 31163-12-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound 95% | CAS: 31163-12-9 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-chloro-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-2-methylnicotinate, a substituted pyridine derivative with the CAS number 31163-12-9, is a key building block in the synthesis of a variety of pharmacologically active compounds.[1][2][3] Its structural elucidation and characterization are paramount for ensuring the quality, purity, and consistency of downstream applications in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this guide is structured to not only present the data but also to provide insights into the experimental rationale and data interpretation, empowering researchers to confidently identify and characterize this important molecule.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of this compound. The molecule consists of a pyridine ring substituted with a chloro group at the 6-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1. Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key analyte resonances.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire 8-16 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full proton relaxation.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl groups. The predicted chemical shifts are based on the analysis of structurally similar compounds, such as ethyl nicotinate and methyl 2-chloronicotinate.[4][5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 (aromatic) | ~8.1-8.3 | Doublet | 1H | ~8.0 |

| H-5 (aromatic) | ~7.3-7.5 | Doublet | 1H | ~8.0 |

| -OCH₂CH₃ (ethyl) | ~4.3-4.5 | Quartet | 2H | ~7.1 |

| -CH₃ (methyl on ring) | ~2.6-2.8 | Singlet | 3H | - |

| -OCH₂CH₃ (ethyl) | ~1.3-1.5 | Triplet | 3H | ~7.1 |

Causality Behind Chemical Shifts:

-

Aromatic Protons (H-4 and H-5): The electron-withdrawing nature of the pyridine nitrogen and the ester group deshields the aromatic protons, causing them to resonate at a relatively downfield region. The observed doublet multiplicity is due to the coupling between these two adjacent protons.

-

Ethyl Group Protons: The methylene protons (-OCH₂-) are adjacent to an electron-withdrawing oxygen atom, hence they are shifted downfield compared to the methyl protons (-CH₃). The quartet and triplet splitting patterns are a classic example of spin-spin coupling between adjacent non-equivalent protons.

-

Methyl Group Proton: The methyl group at the 2-position is a singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.[7][8][9]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~164-166 |

| C-2 (aromatic) | ~158-160 |

| C-6 (aromatic) | ~150-152 |

| C-4 (aromatic) | ~138-140 |

| C-3 (aromatic) | ~128-130 |

| C-5 (aromatic) | ~122-124 |

| -OCH₂CH₃ (ethyl) | ~61-63 |

| -CH₃ (methyl on ring) | ~23-25 |

| -OCH₂CH₃ (ethyl) | ~14-15 |

Rationale for Peak Assignments:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) and the chloro group are generally found at lower field.

-

Alkyl Carbons: The chemical shifts of the ethyl and methyl carbons are in the expected upfield region for sp³ hybridized carbons.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded and then subtracted from the sample spectrum to obtain the final absorbance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O of the ester, the C-O single bonds, the C-Cl bond, and the various vibrations of the aromatic ring and alkyl groups.[10][11][12][13]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ester) | 1715-1735 | Strong |

| C=C and C=N stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (ester) | 1100-1300 | Strong |

| C-Cl stretch | 600-800 | Medium to Strong |

Significance of Key Absorptions:

-

C=O Stretch: The strong absorption in the region of 1715-1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[12]

-

C-O Stretches: The strong bands in the 1100-1300 cm⁻¹ region are characteristic of the C-O single bond stretching vibrations of the ester functionality.

-

Aromatic Ring Vibrations: The absorptions in the 1450-1600 cm⁻¹ range are due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

-

C-Cl Stretch: The presence of a chloro substituent is indicated by an absorption in the fingerprint region (600-800 cm⁻¹).

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable small molecules like this compound. Electrospray Ionization (ESI) is an alternative for less volatile compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The instrument is calibrated, and the sample is introduced into the ion source. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of this compound (Molecular Weight: 199.63 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[14][15][16]

| m/z | Predicted Fragment | Fragmentation Pathway |

| 199/201 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 170/172 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 154/156 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 142/144 | [M - C₂H₅ - CO]⁺ | Loss of ethyl followed by carbon monoxide |

| 126 | [M - Cl - C₂H₅O]⁺ | Loss of chlorine and ethoxy group |

Understanding the Fragmentation Pattern:

-

Molecular Ion: The molecular ion peak ([M]⁺) will appear as a pair of peaks at m/z 199 and 201 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Loss of Ethyl/Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethyl radical (-C₂H₅) or the ethoxy radical (-OC₂H₅), leading to the formation of stable acylium ions.[14]

-

Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the acylium ion is a typical fragmentation pattern for carbonyl-containing compounds.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural confirmation. The predicted data, based on the analysis of closely related compounds and fundamental spectroscopic principles, serves as a reliable reference for researchers in the field. By understanding the rationale behind the experimental protocols and the interpretation of the spectral data, scientists can ensure the quality and integrity of this important synthetic intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69188, Ethyl nicotinate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Peryt, J., & Tomasik, P. (1998). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 3(3), 135-143. [Link]

-

LibreTexts. (2021). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Bakke, B. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 24-29. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. [Link]

Sources

- 1. 31163-12-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound 95% | CAS: 31163-12-9 | AChemBlock [achemblock.com]

- 3. CAS 31163-12-9 | 4H23-5-0Z | MDL MFCD11616141 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 2-CHLORONICOTINATE | 40134-18-7 [chemicalbook.com]

- 6. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. purdue.edu [purdue.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 6-chloro-2-methylnicotinate: Molecular Structure, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-2-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, comprising a chlorinated pyridine ring functionalized with a methyl group and an ethyl ester, make it a valuable scaffold and key intermediate in the synthesis of a variety of biologically active molecules. Understanding the precise molecular structure, physicochemical properties, and analytical characteristics of this compound is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of this compound, consolidating available data on its molecular structure and weight. In the absence of extensive publicly available experimental data for this specific compound, this guide incorporates illustrative data from closely related analogs to provide a robust framework for its synthesis, characterization, and handling.

Molecular Structure and Physicochemical Properties

The unambiguous identification of this compound is rooted in its unique molecular structure.

Molecular Formula: C₉H₁₀ClNO₂[1]

Molecular Weight: 199.63 g/mol [1]

IUPAC Name: ethyl 6-chloro-2-methylpyridine-3-carboxylate[2]

CAS Number: 31163-12-9[1][2][3]

SMILES: CCOC(=O)C1=CC=C(Cl)N=C1C[2][4]

A two-dimensional representation of the molecular structure is provided below:

Illustrative Experimental Protocol (Adapted from similar esterifications):

-

Reaction Setup: To a solution of 6-chloro-2-methylnicotinic acid in an excess of anhydrous ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is slowly added.

-

Reaction: The mixture is heated to reflux and the reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of a weak base like sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the ethyl group of the ester, and the methyl group attached to the ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern. A general protocol for acquiring a ¹H NMR spectrum is described below. [5] Illustrative ¹H NMR Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Record the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment with an appropriate number of scans.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase the resulting spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the ester and the carbons of the pyridine ring are characteristic.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak corresponding to its molecular weight would be expected.

Expected Fragmentation Pattern: While a specific mass spectrum for this compound is not available, fragmentation of ethyl nicotinate derivatives typically involves characteristic losses. [6]Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and subsequent loss of carbon monoxide (CO). [7]The presence of a chlorine atom will also result in a characteristic isotopic pattern for chlorine-containing fragments.

Illustrative Mass Spectrometry Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the HPLC mobile phase.

-

Chromatographic Separation: Inject the sample onto an HPLC system coupled to a mass spectrometer. A reversed-phase C18 column is commonly used.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass Analysis: Acquire mass spectra over a suitable m/z range to detect the molecular ion and its fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this class of compounds.

Illustrative HPLC Method Parameters:

-

Column: A C18 reversed-phase column is a common choice.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a controlled pH) is typically used. [8]* Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance is appropriate. [9]* Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related chlorinated pyridine derivatives can provide guidance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. [10]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors. [10]* Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [11]* First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist. [10][11]* Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste. [10]

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a framework for its synthesis and analytical characterization. While a lack of publicly available experimental data necessitates the use of illustrative examples from related compounds, the information presented herein serves as a robust starting point for researchers and scientists working with this compound. It is strongly recommended that experimental verification of the properties and analytical methods be conducted to ensure the highest degree of accuracy and reliability in research and development endeavors.

References

-

LabNovo. CAS 31163-12-9 MFCD11616141-Ethyl 6-Chloro-2-Methylnicotinate. [Link]

-

Oakwood Chemical. CAS 31163-12-9 | 4H23-5-0Z | this compound. [Link]

-

SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

-

ChemSrc. This compound Price from Supplier. [Link]

-

ACS Publications. The Basicities of Substituted Pyridines and their 1-Oxides. [Link]

-

GeeksforGeeks. Pyridine Formula - Structure, Properties, Uses, Sample Questions. [Link]

-

KANTO CHEMICAL CO., INC. Safety Data Sheet - Pyridine. [Link]

-

ResearchGate. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

PubMed. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. [Link]

-

PubChem. Ethyl 6-methylnicotinate. [Link]

-

Reagentia. This compound (1 x 100 mg). [Link]

-

SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

-

Central Pollution Control Board. methyl-6-methyinicotinate Route of Synthesis. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Central Pollution Control Board. By products of Methyl-6- Methyl Nicotinate. [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

PubChem. Methyl Nicotinate. [Link]

-

Lab Alley. Pyridine Safety Data Sheet. [Link]

-

ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

-

PrepChem. Synthesis of 6-chloronicotinic acid. [Link]

-

HALO® Chromatography. HALO® Technical Resources | HPLC Information & Applications. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for "Synthesis of 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide". [Link]

Sources

- 1. 31163-12-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound 95% | CAS: 31163-12-9 | AChemBlock [achemblock.com]

- 3. shd-pub.org.rs [shd-pub.org.rs]

- 4. do.labnovo.com [do.labnovo.com]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. Mthis compound,价格-幺米Lab实验室 [ymilab.com]

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in Ethyl 6-chloro-2-methylnicotinate

This guide provides a comprehensive analysis of the chemical reactivity of the C6-chlorine atom in Ethyl 6-chloro-2-methylnicotinate, a pivotal building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the electronic factors governing its reactivity and outlines detailed protocols for its most critical transformations.

Introduction: Strategic Importance of this compound

This compound (CAS No. 58575-25-8) is a substituted pyridine derivative whose value lies in the strategic placement of its functional groups. The chlorine atom at the 6-position serves as a versatile synthetic handle, enabling a wide array of molecular elaborations crucial for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2] Understanding the reactivity of this chloro group is paramount for its effective utilization in complex molecule synthesis.

Electronic Profile and Reactivity Principles

The reactivity of the chlorine atom at the C6 position is dictated by the electronic landscape of the pyridine ring. Several key factors contribute to its susceptibility to substitution:

-

Ring Activation: The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions. This electron deficiency makes these positions susceptible to attack by nucleophiles.[2][3]

-

Inductive and Resonance Effects: The ethyl ester group at the C3 position further withdraws electron density from the ring through both inductive and resonance effects, enhancing the electrophilicity of the C6 carbon.

-

Leaving Group Ability: The chlorine atom, while less reactive than bromine or iodine in some contexts, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) and a viable substrate for various cross-coupling reactions, especially with modern catalyst systems.[4]

This unique electronic arrangement makes the C6-chlorine a prime site for functionalization via two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Key Reaction Classes and Methodologies

The C6-chloro group is readily displaced or coupled, providing access to a diverse range of derivatives. The primary pathways for its functionalization are detailed below.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates the direct displacement of the chlorine atom by a variety of nucleophiles.[2] This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is crucial and is enhanced by the electron-withdrawing properties of the pyridine nitrogen and the ester group.[2][5]

Experimental Protocol: SNAr with a Phenolic Nucleophile

This protocol details a representative procedure for the synthesis of a 6-aryloxy-substituted nicotinate.

Causality:

-

Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to deprotonate the nucleophile (phenol in this case), increasing its nucleophilicity and initiating the attack on the electron-deficient C6 position. Cesium carbonate is often used for its high solubility in organic solvents and its ability to promote challenging substitutions.

-

Solvent (e.g., DMF, DMSO): A polar aprotic solvent is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

-

Temperature (80-150 °C): Elevated temperatures are necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex and subsequent elimination of the chloride ion.[2]

Procedure:

-

To a dry reaction flask, add the phenol derivative (1.2 eq) and a suitable polar aprotic solvent (e.g., DMF).

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture and stir at room temperature for 20 minutes to form the phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent, such as ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography to yield the desired product.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[6][7] The C6-chloro group of this compound is an effective substrate for these transformations.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the chloro-pyridine with an organoboron reagent, such as a boronic acid or ester.[8] This reaction is widely used to introduce aryl and heteroaryl substituents.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative method for coupling an arylboronic acid with this compound.

Causality:

-

Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, directly providing the active Pd(0) species. The oxidative addition of the C-Cl bond to the Pd(0) center is the first and often rate-limiting step.[9]

-

Base (e.g., K₂CO₃, K₃PO₄): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]

-

Solvent (e.g., 1,4-Dioxane/Water): A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate.

-

Inert Atmosphere: Degassing the reaction mixture is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Add the solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture to 95 °C and stir for 12 hours, or until completion as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography.[1]

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[10] This reaction is particularly important in pharmaceutical chemistry for synthesizing aniline derivatives.[6] The key to success with less reactive aryl chlorides is the use of specialized, bulky, electron-rich phosphine ligands.[4][11]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

Causality:

-

Pre-catalyst/Ligand (e.g., RuPhos Pd G3 / RuPhos): Chloropyridines are challenging substrates.[4] The oxidative addition of the C-Cl bond is difficult and requires a highly active catalyst. Modern pre-catalysts combined with sterically hindered, electron-rich biarylphosphine ligands (like RuPhos) are essential to facilitate this rate-limiting step.[11]

-

Base (e.g., NaOtBu, K₃PO₄): A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle.[4]

-

Solvent (e.g., Toluene, Dioxane): Anhydrous, non-protic solvents are necessary to prevent quenching of the base and interference with the catalyst.

Procedure:

-

To an oven-dried reaction tube under an inert atmosphere (argon), add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the appropriate biarylphosphine ligand (e.g., RuPhos, 0.04 eq), and the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) or a pre-catalyst (e.g., RuPhos Pd G3, 0.02 eq).

-

Add dry, degassed toluene or 1,4-dioxane.

-

Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

-

Dilute the mixture with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

The Sonogashira coupling enables the formation of a C-C triple bond by reacting the aryl chloride with a terminal alkyne.[12] This reaction typically requires both palladium and copper(I) co-catalysts and introduces a rigid alkynyl linker, which is valuable for structural biology and medicinal chemistry applications.[1]

Experimental Protocol: Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of this compound.

Causality:

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): The palladium catalyst facilitates the oxidative addition of the C-Cl bond.

-

Copper(I) Co-catalyst (e.g., CuI): The copper(I) iodide is crucial for the copper cycle, where it reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[12]

-

Base (e.g., Et₃N, DIPEA): A mild amine base is used to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction, preventing catalyst deactivation.

-

Solvent (e.g., DMF, THF): A polar aprotic solvent is used to dissolve all components of the reaction.

Procedure:

-

To a reaction flask, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and Copper(I) iodide (0.06 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen).

-

Add an anhydrous solvent like DMF, followed by a base such as triethylamine (Et₃N, 2.5 eq).

-

Degas the solution with a gentle stream of inert gas for 15 minutes.

-

Add the terminal alkyne (1.2 eq) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 8-16 hours, monitoring progress by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature and pour the mixture into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to yield the desired 6-alkynyl-2-methylnicotinate.[1]

Data Summary: Reactivity Comparison

The choice of reaction pathway depends heavily on the desired final product and the available synthetic tools. The following table summarizes the key aspects of each major transformation.

| Reaction Type | Key Reagents | Typical Conditions | Bond Formed | Key Considerations |

| SNAr | Nucleophile (amine, alcohol, thiol), Base (K₂CO₃, NaH) | 80-150 °C, DMF/DMSO | C-N, C-O, C-S | Requires strong nucleophiles; thermally demanding. |

| Suzuki Coupling | Boronic Acid/Ester, Pd Catalyst, Base (K₂CO₃) | 80-100 °C, Dioxane/H₂O | C-C (sp²) | Broad substrate scope; tolerant of many functional groups.[8] |

| Buchwald-Hartwig | Amine, Pd Catalyst/Ligand, Base (NaOtBu) | 90-110 °C, Toluene | C-N | Requires specialized ligands for chlorides; sensitive to air/moisture.[4] |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base (Et₃N) | 60-80 °C, DMF/THF | C-C (sp) | Requires co-catalyst (CuI); sensitive to air (homocoupling).[12] |

Conclusion

The chlorine atom in this compound is a highly valuable and versatile functional group for synthetic diversification. Its reactivity is governed by the electron-deficient nature of the pyridine ring, making it amenable to both nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions, catalysts, and ligands, researchers can efficiently displace or couple this chlorine atom to generate a vast library of complex molecules for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary to harness the full synthetic potential of this important chemical building block.

References

- BenchChem. (2025). Application Notes and Protocols for the Functionalization of Ethyl 6-chloro-4-(methylamino)

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 6-chloro-4-(methylamino)

- Pozsgai, E. et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- BenchChem. (2025).

- Chemistry LibreTexts. (2023). 2.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- de Vries, J. G. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Wikipedia. (2023). Sonogashira coupling.

- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.

- Wikipedia. (2023).

- Chemistry LibreTexts. (2025). 3.

- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

The Versatile Virtuoso: Ethyl 6-chloro-2-methylnicotinate as a Cornerstone in Complex Synthesis

A Senior Application Scientist's In-depth Technical Guide

For researchers, scientists, and professionals in drug development and agrochemical innovation, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. Among the plethora of available reagents, Ethyl 6-chloro-2-methylnicotinate has distinguished itself as a particularly versatile and powerful scaffold. Its trifecta of functional handles—a readily displaceable chloro group, an adaptable ethyl ester, and a directing methyl group on a pyridine core—offers a robust platform for constructing complex, highly functionalized molecules. This guide provides a deep dive into the synthetic utility of this compound, elucidating the causality behind experimental choices and presenting field-proven insights into its most critical transformations.

Foundational Chemistry and Strategic Importance

This compound, with the chemical formula C₉H₁₀ClNO₂, serves as a key intermediate in the synthesis of a wide array of substituted pyridine derivatives. The electron-deficient nature of the pyridine ring, further accentuated by the chloro and ester functionalities, makes the C6 position exceptionally susceptible to a variety of coupling and substitution reactions. This inherent reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse molecular fragments. Its application is particularly notable in the synthesis of kinase inhibitors and agrochemicals, where precise control over molecular architecture is critical for biological activity.[1]

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity

The palladium-catalyzed cross-coupling reaction is a Nobel Prize-winning technology that has revolutionized organic synthesis. This compound is an excellent substrate for these transformations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is the quintessential method for creating C(sp²)-C(sp²) bonds, a motif prevalent in numerous pharmaceuticals. This reaction pairs the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical and interdependent. For instance, the use of bulky, electron-rich phosphine ligands on the palladium center enhances the rate-limiting oxidative addition step and promotes the reductive elimination to furnish the desired product. The base is not merely a proton scavenger but plays a crucial role in the transmetalation step, activating the boronic acid partner.

Sources

The Strategic Value of Ethyl 6-chloro-2-methylnicotinate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold as a Cornerstone of Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to serve as a bioisostere for other functional groups have cemented its role in the design of numerous therapeutic agents.[3][4] From vitamins like niacin to a vast array of synthetic drugs, pyridine derivatives have demonstrated a remarkable spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Within this expansive chemical space, Ethyl 6-chloro-2-methylnicotinate emerges as a particularly valuable and versatile building block for the synthesis of novel and complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and its pivotal role in the development of targeted therapeutics.

Synthesis of the Core Moiety: this compound

A logical synthetic approach involves the initial preparation of a 2-methylnicotinate ester, followed by a selective chlorination step. The synthesis of the parent ethyl 2-methylnicotinate can be achieved through a condensation reaction, for instance, by reacting 1,1,3,3-tetraethoxypropane with a β-aminocrotonic acid ester in an alcoholic solvent.[5]

A subsequent and crucial step is the chlorination of the pyridine ring. The chlorination of hydroxypyridine precursors is a common strategy. For instance, 2-hydroxy-6-methylnicotinic acid can be converted to 2-chloro-6-methylnicotinic acid by heating with phosphorus oxychloride.[6] Similarly, the synthesis of the related mthis compound has been achieved by reacting methyl 6-hydroxy-2-methylpyridine-3-carboxylate with phosphorus oxychloride.[7] This resulting acid can then be esterified to yield the desired ethyl ester.

Proposed Synthetic Workflow:

Figure 1: A plausible synthetic pathway to this compound.

Derivatization Strategies: Unleashing the Potential of the Chloro Substituent

The synthetic utility of this compound lies in the reactivity of its chloro substituent at the 6-position of the pyridine ring. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern organic synthesis.[1][2] These reactions allow for the introduction of a diverse array of substituents, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[8] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position. This is a particularly valuable strategy in the design of kinase inhibitors, where such modifications can probe and occupy specific hydrophobic pockets in the enzyme's active site.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9] This reaction is instrumental for introducing rigid alkynyl linkers into a molecule, which can be valuable for precisely positioning other functional groups for optimal interaction with a biological target.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. This reaction is of paramount importance in medicinal chemistry, as the introduction of amino groups can significantly impact a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

Applications in Drug Discovery and Development

Derivatives of 2-methylnicotinic acid have shown promise in a variety of therapeutic areas. The strategic derivatization of this compound opens avenues for the development of novel drug candidates with diverse pharmacological profiles.

Kinase Inhibitors

A significant application of functionalized pyridines is in the development of kinase inhibitors for the treatment of cancer. The pyridine scaffold can serve as a hinge-binding motif, a common feature in many kinase inhibitors. For instance, the related compound Ethyl 6-chloro-4-(methylamino)nicotinate is a key intermediate in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[10]

Antimicrobial and Anti-inflammatory Agents

The pyridine nucleus is a core component of many compounds with antimicrobial and anti-inflammatory properties.[11] The ability to introduce a wide range of substituents onto the this compound scaffold allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity against various microbial and inflammatory targets.

Central Nervous System (CNS) Agents

Pyridine derivatives have also been investigated for their activity in the central nervous system. For example, 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), with potential applications in the treatment of anxiety and other neurological disorders.[9] The synthetic accessibility of such derivatives from this compound highlights its potential in CNS drug discovery.

Quantitative Data Summary

| Compound Class | Example Application | Key Synthetic Reaction |

| 6-Aryl-2-methylnicotinates | Kinase Inhibitors | Suzuki-Miyaura Coupling |

| 6-Alkynyl-2-methylnicotinates | CNS Agents | Sonogashira Coupling |

| 6-Amino-2-methylnicotinates | Antimicrobial Agents | Buchwald-Hartwig Amination |

Conclusion and Future Outlook

This compound is a strategically important building block in medicinal chemistry. Its well-defined structure and the reactivity of its chloro substituent provide a versatile platform for the synthesis of a diverse array of derivatives. The application of modern cross-coupling methodologies to this scaffold has the potential to yield novel compounds with significant therapeutic potential. As the demand for targeted and effective therapies continues to grow, the importance of versatile and readily derivatizable core structures like this compound will undoubtedly increase, making it a key player in the future of drug discovery.

References

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. (2023, September 20). Retrieved from [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of 2-chloro-6-methylnicotinic acid - PrepChem.com. (n.d.). Retrieved from [Link]

-

2-methyl-6-chloro-nicotinic acid methyl ester - ChemBK. (2024, April 9). Retrieved from [Link]

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).

-

2-Chloropyridine China Supplier - Pipzine Chemicals. (n.d.). Retrieved from [Link]

- WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents. (n.d.).

-

Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC - NIH. (2022, September 15). Retrieved from [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.). Retrieved from [Link]

- EP0272221A3 - Process for the preparation of substituted pyridines - Google Patents. (n.d.).

-

Mpep | C14H11N | CID 3025961 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). Retrieved from [Link]

-

Ethyl 6-chloro-2,4-dimethylnicotinate - MySkinRecipes. (n.d.). Retrieved from [Link]

- EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents. (n.d.).

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (2019, October 6). Retrieved from [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed. (2025, January 4). Retrieved from [Link]

-

Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation - MDPI. (2025, December 22). Retrieved from [Link]

-

2-Chloropyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. (2023, September 20). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. Mpep | C14H11N | CID 3025961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Ethyl 6-chloro-2-methylnicotinate: A Key Intermediate in Pharmaceutical Synthesis

Introduction

Ethyl 6-chloro-2-methylnicotinate is a substituted pyridine derivative of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its unique arrangement of functional groups—a chloro substituent, a methyl group, and an ethyl ester on a pyridine core—renders it a versatile building block for the synthesis of a variety of more complex molecules, particularly those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the creation of novel pharmaceutical agents.

The strategic placement of the chloro group at the 6-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The methyl group at the 2-position and the ethyl ester at the 3-position can also be modified or can influence the reactivity of the pyridine ring, offering multiple avenues for molecular elaboration. This inherent chemical potential has made this compound a valuable scaffold in medicinal chemistry.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | Ethyl 6-chloro-2-methylpyridine-3-carboxylate | N/A |

| CAS Number | 31163-12-9 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | N/A |

| Density | 1.208 g/cm³ | N/A |

| Boiling Point | 254.0 °C at 760 mmHg | N/A |

| Flash Point | 107.4 °C | N/A |

Synthesis and Elucidation of Structure

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for preparing analogous substituted nicotinates. A plausible and efficient synthetic strategy involves a multi-step process commencing from readily available precursors.

General Synthesis Pathway

A common approach to constructing the substituted pyridine ring of nicotinic acid derivatives involves the condensation of a β-dicarbonyl compound with an enamine or a related species, followed by oxidation and subsequent functional group manipulations. For this compound, a likely synthetic route starts with the chlorination of a pre-formed 2-methylnicotinic acid derivative, followed by esterification.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from the synthesis of similar substituted nicotinic acid esters and should be optimized for the specific synthesis of this compound.

Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid

-

To a stirred solution of concentrated sulfuric acid, cautiously add 2-methyl-5-ethylpyridine while maintaining the temperature below 20 °C.

-

Heat the mixture to approximately 160 °C.

-

Slowly add nitric acid to the reaction mixture, maintaining the temperature between 155-160 °C.

-

After the addition is complete, continue heating for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the 6-methylnicotinic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Chlorination of 6-Methylnicotinic Acid

-

Suspend 6-methylnicotinic acid in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or gas evolution ceases).

-

Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 6-chloro-2-methylnicotinoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Step 3: Esterification to this compound

-

Dissolve the crude 6-chloro-2-methylnicotinoyl chloride in anhydrous ethanol at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the pyridine ring (around 2.6 ppm), and two distinct signals for the aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester (around 165 ppm), the carbons of the pyridine ring, the ethyl group carbons, and the methyl group carbon.

Mass Spectrometry (MS)

The mass spectrum, likely acquired using electrospray ionization (ESI), should exhibit a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. The isotopic pattern of the molecular ion, due to the presence of a chlorine atom, will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and various C-H and C=C/C=N stretching and bending vibrations of the aromatic ring and alkyl groups.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily governed by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing ester and chloro substituents, and the susceptibility of the chloro and ester groups to nucleophilic attack.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is a good leaving group and is readily displaced by a variety of nucleophiles. This reaction is fundamental to the utility of this compound as a synthetic intermediate. Common nucleophiles include:

-

Amines: Reaction with primary or secondary amines leads to the formation of 6-amino-2-methylnicotinate derivatives. This is a crucial step in the synthesis of many biologically active compounds.

-

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides yields the corresponding 6-alkoxy or 6-aryloxy derivatives.

-

Thiols: Reaction with thiols provides 6-thioether substituted nicotinates.

The choice of solvent and reaction conditions (temperature, presence of a base) is critical for achieving high yields and selectivity in these substitution reactions.

Ester Hydrolysis

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 6-chloro-2-methylnicotinic acid. This transformation is often a necessary step to enable further modifications, such as amide bond formation.

Reduction

The ester functionality can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). The pyridine ring can also be reduced under more forcing conditions.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile starting material for the synthesis of pharmaceutically relevant molecules. The ability to introduce a wide range of substituents at the 6-position via nucleophilic aromatic substitution allows for the rapid generation of libraries of compounds for biological screening.

While specific drugs derived directly from this compound are not prominently disclosed, its structural motifs are present in numerous compounds investigated for various therapeutic targets. For instance, substituted nicotinic acid derivatives are known to interact with a range of biological targets, including enzymes and receptors. The general structure of 6-substituted-2-methylnicotinates is a key pharmacophore in the design of inhibitors for various kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-